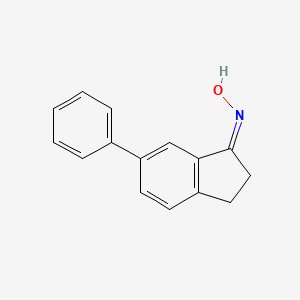

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a chemical compound that has been widely studied for its potential therapeutic applications. It is a hydroxylamine derivative that has shown promising results in various scientific research studies.

Applications De Recherche Scientifique

Analytical Applications

Hydroxylamine derivatives, including compounds similar to (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine, are used as analytical reagents. For instance, N-benzoyl-N-phenylhydroxylamine has been noted for its versatility in reacting with various metal ions, making it useful in chemical analysis and the separation of elements (Shendrikar, 1969).

Fluorescence Studies

Compounds like (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine have been studied for their interaction with formaldehyde, leading to intense fluorescence. This property is significant in understanding the biological and chemical behaviors of various substances (Falck et al., 1962).

DNA Research

Such hydroxylamine compounds have been used in DNA research, particularly in studying hydroxylation reactions. They help understand the biological significance of guanine residue hydroxylation in relation to mutagenesis and carcinogenesis (Kasai & Nishimura, 1984).

Aging and Senescence Studies

Hydroxylamine derivatives have shown potential in delaying senescence in human lung fibroblasts, suggesting their role in studying aging processes (Atamna et al., 2000).

Chemical Synthesis

These compounds are also instrumental in chemical synthesis. For instance, they react with carboxylic acid derivatives, aiding in the quantitative determination of specific chemicals (Hestrin, 1949).

Coordination Chemistry

In coordination chemistry, hydroxylamine derivatives are explored for their ability to form carbene complexes, which are important in the study of π-electron release ability of metal centers (Tamm & Hahn, 1999).

Carcinogenic Metabolism

These compounds are also studied in the context of carcinogenic metabolism, particularly how they interact with DNA and other biological molecules (Chou, Lang, & Kadlubar, 1995).

Mutagenic Studies

Research into the mutagenic actions of hydroxylamines, including similar compounds, provides insights into how these chemicals interact with polynucleotides, influencing replication errors and mutagenesis (Brown & Phillips, 1965).

Inhibitory Activities in Biochemistry

In biochemistry, N'-phenyl-N-hydroxyureas, related to (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine, are investigated for their inhibitory activities on human carbonic anhydrases, showing potential in antitumor studies (Bozdağ et al., 2018).

Photoredox Synthesis

In photoredox synthesis, hydroxylamines are used as building blocks for the preparation of nitrogen-containing molecules. Their ability to convert carboxylic acids into alkylhydroxylamines is significant in late-stage modification of complex and biologically active acids (Davies et al., 2018).

Propriétés

IUPAC Name |

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2/b16-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQSTNQPVSGLIM-NXVVXOECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C1C=CC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N/O)/C2=C1C=CC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[Ethyl(pentyl)amino]methyl}aniline](/img/structure/B2656662.png)

![N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656663.png)

![N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2656664.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2656667.png)

![4-(2,3-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656669.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-mesitylacetamide](/img/structure/B2656670.png)

![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2656672.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)

![ethyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2656674.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2656682.png)